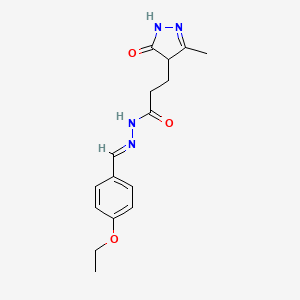

(E)-N'-(4-ethoxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-3-23-13-6-4-12(5-7-13)10-17-19-15(21)9-8-14-11(2)18-20-16(14)22/h4-7,10,14H,3,8-9H2,1-2H3,(H,19,21)(H,20,22)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAJTSDVDJXSHE-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC(=O)CCC2C(=NNC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC(=O)CCC2C(=NNC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-N'-(4-ethoxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a hydrazide functional group linked to an ethoxy-substituted benzylidene moiety and a pyrazole ring, which suggests diverse pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that hydrazone derivatives can possess significant antimicrobial properties. The presence of the pyrazole ring may enhance this activity against bacteria and fungi.

- Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant effects, which are crucial in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Studies

A study conducted by demonstrated that hydrazone derivatives, including those with pyrazole rings, showed promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower compared to control compounds, indicating strong antimicrobial potential.

| Compound | MIC (µg/mL) |

|---|---|

| (E)-N'-(4-ethoxybenzylidene)-3-(pyrazole) | 15 |

| Control Compound A | 60 |

| Control Compound B | 50 |

Antioxidant Activity

In another research article, the antioxidant activity of several hydrazone derivatives was assessed using DPPH radical scavenging assays. The results revealed that (E)-N'-(4-ethoxybenzylidene)-3-(3-methyl-5-oxo-pyrazol) exhibited a scavenging activity of approximately 70% at a concentration of 100 µM, outperforming some known antioxidants.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 50 | 50 |

| 100 | 70 |

| 200 | 85 |

Anti-inflammatory Effects

A recent case study investigated the anti-inflammatory effects of similar compounds in animal models. The results indicated a significant reduction in inflammatory markers when treated with hydrazone derivatives.

Q & A

Q. What are the standard synthetic routes for (E)-N'-(4-ethoxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide?

The synthesis typically involves multi-step reactions:

- Pyrazole Core Formation : Cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic/basic conditions (e.g., HCl or KOH catalysis) .

- Hydrazone Linkage : Condensation of the pyrazole intermediate with 4-ethoxybenzaldehyde under reflux in ethanol, often catalyzed by acetic acid to form the hydrazone bond .

- Purification : Column chromatography or recrystallization from ethanol to isolate the pure product . Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the hydrazone geometry (E/Z configuration) and substituent positions .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verification of molecular ion peaks and fragmentation patterns .

- X-ray Diffraction : Single-crystal analysis to resolve steric effects and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. DFT-predicted shifts) be resolved?

Discrepancies often arise from solvent effects, tautomerism, or computational limitations. Methodological approaches include:

- Solvent Modeling : Incorporating solvent polarity (e.g., PCM model) in DFT calculations (B3LYP/6-311G(d,p)) to align with experimental NMR data .

- Dynamic Effects : Molecular dynamics simulations to account for conformational flexibility in solution .

- Experimental Validation : Re-measuring spectra under controlled conditions (e.g., DMSO-d₆ vs. CDCl₃) .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Catalyst Screening : Transition metal catalysts (e.g., Cu(I)) to accelerate hydrazone formation .

- Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes while maintaining >85% yield .

- In Situ Monitoring : Use of TLC or HPLC to track intermediate stability and adjust reagent addition rates .

Q. How does molecular docking elucidate this compound's potential as an enzyme inhibitor?

- Target Selection : Prioritize enzymes with active-site flexibility (e.g., cyclooxygenase-2 or kinases) .

- Docking Workflow :

Protein preparation (PDB: 1CX2) with protonation state adjustments.

Grid generation around the active site (AutoDock Vina).

Pose validation via binding energy scores (ΔG < −7 kcal/mol) and hydrogen-bond interactions .

- MD Refinement : 100-ns simulations to assess binding stability (RMSD < 2 Å) .

Methodological Challenges

Q. What experimental and computational approaches validate the compound's anti-inflammatory mechanism?

- In Vitro Assays : COX-2 inhibition (IC₅₀) and TNF-α suppression in macrophage models .

- SAR Analysis : Modifying the ethoxy group to methoxy or propoxy to correlate substituent size with activity .

- ADMET Prediction : SwissADME for bioavailability and hepatotoxicity risks .

Q. How can researchers address low solubility in pharmacological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.